molecular formula C21H17N3O2 B5153996 4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Katalognummer B5153996
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: FKSZGDCJEQJSTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine, also known as NPB, is a benzodiazepine derivative that has gained significant attention in scientific research due to its unique properties. NPB is a potent ligand for the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system (CNS).

Wirkmechanismus

4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine acts as a positive allosteric modulator of the GABA-A receptor, which enhances the effect of GABA on the receptor, leading to increased inhibition of neuronal activity in the CNS. This results in anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA binding to the GABA-A receptor, enhance chloride ion influx, and decrease neuronal excitability. 4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine also increases the activity of the enzyme glutamic acid decarboxylase, which is responsible for the synthesis of GABA.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine in lab experiments is that it has a high affinity for the GABA-A receptor, making it a potent ligand. However, one limitation is that it is not as widely studied as other benzodiazepines, so there may be gaps in our understanding of its mechanism of action and potential therapeutic applications.

Zukünftige Richtungen

There are several potential future directions for research on 4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use as an anticonvulsant. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine and its potential therapeutic applications.

Synthesemethoden

The synthesis of 4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves a multi-step process that starts with the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form 3-nitrophenylhydrazine. This compound is then reacted with ethyl acetoacetate in the presence of acetic anhydride to form 4-(3-nitrophenyl)-2-phenyl-3,4-dihydro-2H-1,5-benzodiazepine-1,5-dione. Finally, reduction of the nitro group with hydrogen gas in the presence of palladium on carbon catalyst yields 4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine.

Wissenschaftliche Forschungsanwendungen

4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has been extensively studied for its potential therapeutic applications, specifically in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action is similar to that of other benzodiazepines. 4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has also been studied for its potential use as an anticonvulsant and as a treatment for cognitive disorders such as Alzheimer's disease.

Eigenschaften

IUPAC Name

4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-24(26)17-10-6-9-16(13-17)21-14-20(15-7-2-1-3-8-15)22-18-11-4-5-12-19(18)23-21/h1-13,20,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSZGDCJEQJSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.